molecular formula C8H13N3O4 B7075531 N-(2,3-dihydroxypropyl)-5-ethyl-1,2,4-oxadiazole-3-carboxamide

N-(2,3-dihydroxypropyl)-5-ethyl-1,2,4-oxadiazole-3-carboxamide

Cat. No.: B7075531
M. Wt: 215.21 g/mol
InChI Key: VFEOAZIESJVDHO-UHFFFAOYSA-N
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Description

N-(2,3-Dihydroxypropyl)-5-ethyl-1,2,4-oxadiazole-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dihydroxypropyl group attached to an oxadiazole ring, which is further substituted with an ethyl group and a carboxamide moiety.

Properties

IUPAC Name

N-(2,3-dihydroxypropyl)-5-ethyl-1,2,4-oxadiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-2-6-10-7(11-15-6)8(14)9-3-5(13)4-12/h5,12-13H,2-4H2,1H3,(H,9,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEOAZIESJVDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C(=O)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid with 2,3-dihydroxypropylamine under specific reaction conditions, such as heating in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dihydroxypropyl)-5-ethyl-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The dihydroxypropyl group can be oxidized to form aldehydes or ketones.

  • Reduction: The compound can be reduced to remove oxygen atoms, potentially forming amines.

  • Substitution: The ethyl group or the carboxamide moiety can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, or carboxylic acids.

  • Reduction: Amines or alcohols.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, helping to understand enzyme mechanisms or cellular processes. Medicine: Industry: The compound might find use in the production of materials, such as polymers or coatings, due to its functional groups.

Mechanism of Action

The mechanism by which N-(2,3-dihydroxypropyl)-5-ethyl-1,2,4-oxadiazole-3-carboxamide exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(2,3-dihydroxypropyl)carbamoyl side chain

  • 5-ethyl-1,2,4-oxadiazole-3-carboxamide

  • N-(2,3-dihydroxypropyl)benzamide

Uniqueness: N-(2,3-Dihydroxypropyl)-5-ethyl-1,2,4-oxadiazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

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